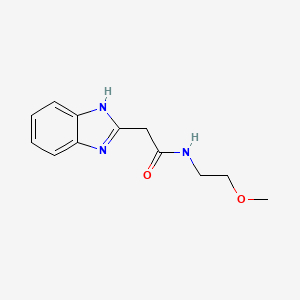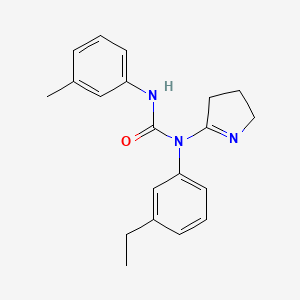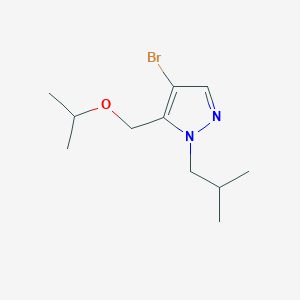![molecular formula C23H18ClNO5S B2876439 (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114850-74-6](/img/structure/B2876439.png)
(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone is a chemical compound with the CAS Number: 116412-83-0 . It has a molecular weight of 276.72 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The IUPAC name for this compound is(4-chlorophenyl)(3,4-dimethoxyphenyl)methanone . The InChI code for this compound is 1S/C15H13ClO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Anticancer Activity
The structural motif of diarylquinoline, which is present in the compound, is known for its potential anticancer properties. Such compounds can interfere with various cellular processes in cancer cells, leading to apoptosis or cell death. The increased lipophilicity due to the dimethoxyphenyl groups could enhance the permeability of the compound across cell membranes, potentially making it a candidate for drug design in cancer therapy .
Antitubercular Properties
Diarylquinoline derivatives have been shown to possess antitubercular activity. This compound, with its specific substitutions, might be researched for its efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound’s ability to target bacterial cell wall synthesis or other vital processes could be a significant area of study .
Antifungal and Antiviral Uses
The compound’s chemical structure suggests that it could have applications in treating fungal and viral infections. Research into its mechanism of action could reveal its potential to inhibit enzymes or proteins essential for the survival of pathogenic fungi and viruses .
Agricultural Chemistry
Compounds with a diarylquinoline substructure have shown a broad array of biological activities that are beneficial in agricultural chemistry. They can act as growth inhibitors for pests or as protective agents for crops against various diseases. The specific physicochemical properties of this compound could be tailored for such applications .
Material Science
Beyond pharmacological activity, diarylquinoline-containing compounds have found applications in functional material chemistry. This particular compound could be studied for its properties related to electronic and photonic materials, given its potential for varied electronic configurations and stability .
Computational Chemistry and Drug Design
The compound’s molecular structure makes it an interesting model for computational studies. Its physicochemical parameters, such as Lipinski’s descriptors, can be calculated to predict its behavior in biological systems. This information is crucial for the design of new drugs, where the compound’s ability to bind to specific targets can be simulated and optimized .
Safety and Hazards
This compound is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and collecting spillage . In case of ingestion, it is advised not to induce vomiting and to call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
(4-chlorophenyl)-[4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5S/c1-29-19-12-11-17(13-20(19)30-2)25-14-22(23(26)15-7-9-16(24)10-8-15)31(27,28)21-6-4-3-5-18(21)25/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJXQELPNPMKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methylpyrazole](/img/structure/B2876359.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2876362.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876363.png)




![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2876369.png)
![3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2876370.png)
![N-benzyl-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2876371.png)
![1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2876375.png)
![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B2876376.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876377.png)
![2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride](/img/structure/B2876379.png)